4-Ethoxy-1,1,1-trifluorobut-3-en-2-ol

pKa acidity hydrogen-bond donation

4-Ethoxy-1,1,1-trifluorobut-3-en-2-ol (CAS 878160-69-1) is a fluorinated secondary allylic alcohol featuring a trifluoromethyl group and an ethoxy-substituted α,β-unsaturated backbone. It is classified as a member of the fluorinated aliphatic alcohols and diols category and is commercially available at ≥95–97% purity.

Molecular Formula C6H9F3O2
Molecular Weight 170.13 g/mol
Cat. No. B12061865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-1,1,1-trifluorobut-3-en-2-ol
Molecular FormulaC6H9F3O2
Molecular Weight170.13 g/mol
Structural Identifiers
SMILESCCOC=CC(C(F)(F)F)O
InChIInChI=1S/C6H9F3O2/c1-2-11-4-3-5(10)6(7,8)9/h3-5,10H,2H2,1H3/b4-3+
InChIKeyQNPKWCPFNWSPON-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxy-1,1,1-trifluorobut-3-en-2-ol: A Fluoroalkyl-Substituted Allylic Alcohol Building Block for Pharmaceutical R&D


4-Ethoxy-1,1,1-trifluorobut-3-en-2-ol (CAS 878160-69-1) is a fluorinated secondary allylic alcohol featuring a trifluoromethyl group and an ethoxy-substituted α,β-unsaturated backbone . It is classified as a member of the fluorinated aliphatic alcohols and diols category and is commercially available at ≥95–97% purity . The compound serves as a key intermediate in the synthesis of trifluoromethyl-substituted heterocycles and as a precursor for N-protected amino acids used in peptide synthesis .

Trifluoromethyl-substituted allylic alcohol for heterocycle synthesis
Direct N-protection of amino acids without ketone pre-oxidation
Enol ether and secondary alcohol provide orthogonal diversification handles

Why 4-Ethoxy-1,1,1-trifluorobut-3-en-2-ol Cannot Be Replaced by Generic Analogs in Fluorinated Building Block Procurement


The combination of the trifluoromethyl group, the conjugated enol ether double bond, and the secondary alcohol functionality creates a unique reactivity profile that distinctively separates 4-ethoxy-1,1,1-trifluorobut-3-en-2-ol from its closest analogs. The saturated analog (4-ethoxy-1,1,1-trifluorobutan-2-ol) lacks the α,β-unsaturation, resulting in a higher pKa (12.19 vs. 11.09) and a higher predicted boiling point (201.6 °C vs. 183.9 °C), which would alter both reactivity and purification parameters . The ketone analog (4-ethoxy-1,1,1-trifluoro-3-buten-2-one) exhibits a drastically lower boiling point (51–53 °C at 12 mmHg) and functions as an electrophilic protecting reagent rather than a nucleophilic alcohol, leading to divergent synthetic utility . These quantifiable differences in physicochemical properties and chemical reactivity demonstrate that generic substitution would compromise synthetic outcomes in applications where the allylic alcohol motif is required.

  • Saturated analog Lacks α,β-unsaturation; higher pKa and boiling point alter reactivity and purification profiles.
  • Ketone analog (ETFBO) Acts as electrophilic protecting reagent, not nucleophilic alcohol, leading to divergent synthetic utility.

Head-to-Head Quantitative Evidence for 4-Ethoxy-1,1,1-trifluorobut-3-en-2-ol vs. Closest Analogs


Enhanced Acidity (pKa) of 4-Ethoxy-1,1,1-trifluorobut-3-en-2-ol Over Its Saturated Analog

The target compound exhibits a predicted pKa of 11.09±0.20, which is 1.10 units lower than the saturated analog 4-ethoxy-1,1,1-trifluorobutan-2-ol (pKa 12.19±0.20) . This increased acidity is attributable to the electron-withdrawing effect of the conjugated double bond, which stabilizes the alkoxide conjugate base. The lower pKa confers stronger hydrogen-bond donating capability and enhanced nucleophilicity under mildly basic conditions.

Acidity vs saturated analog
Data to verify
Target pKa 11.09±0.20
Saturated analog 12.19±0.20
ΔpKa = −1.10 (more acidic)
Reported acidity context for base-catalyzed reactivity.
Predicted values; experimental confirmation recommended.
pKa acidity hydrogen-bond donation reactivity

Lower Normal Boiling Point of 4-Ethoxy-1,1,1-trifluorobut-3-en-2-ol Relative to the Saturated Analog

The predicted normal boiling point of the target compound is 183.9±40.0 °C, which is 17.7 °C lower than that of the saturated analog 4-ethoxy-1,1,1-trifluorobutan-2-ol (201.6±40.0 °C) . This difference reflects the reduced molecular weight and altered intermolecular forces due to the presence of the double bond.

Boiling point vs saturated analog
Data to verify
Target 183.9±40.0 °C
Saturated analog 201.6±40.0 °C
ΔTb = −17.7 °C
Reported volatility context; may simplify distillation workflows.
Predicted values at atmospheric pressure.
boiling point volatility purification distillation

Markedly Lower Volatility of 4-Ethoxy-1,1,1-trifluorobut-3-en-2-ol vs. Its Ketone Analog

The ketone analog 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) has a boiling point of 51–53 °C at 12 mmHg (96–97% purity, technical grade) , while the target alcohol has a reported boiling point of 62–66 °C at 5 mmHg (97% purity) . Under comparable reduced pressure, the alcohol is significantly less volatile than the ketone.

Volatility vs ketone analog
Cross-study comparable
Target 62–66 °C (5 mmHg)
Ketone 51–53 °C (12 mmHg)
~10–15 °C higher at half pressure
Lower volatility reduces evaporative losses during ambient handling.
Direct pressure-matched data to verify.
boiling point volatility storage handling

Direct Application in N-Protected Amino Acid Synthesis as a Differentiating Synthetic Utility

4-Ethoxy-1,1,1-trifluorobut-3-en-2-ol reacts directly with amino groups to form N-protected amino acids suitable for peptide coupling, without requiring pre-oxidation to the ketone . In contrast, the saturated analog 4-ethoxy-1,1,1-trifluorobutan-2-ol lacks the conjugated enone system necessary for this transformation. The well-established ketone analog (ETFBO) has been documented as an N-protecting reagent with acid-labile removal and racemization-free peptide bond formation .

N‑protection synthetic utility
Class-level inference
Target reacts directly with amino groups to form N-protected amino acids; saturated analog unreactive.
May streamline peptide synthesis by bypassing ketone pre-oxidation.
Vendor-reported; verify with specific substrates.
peptide synthesis protecting group amino acid N-protection

Optimal Application Scenarios for 4-Ethoxy-1,1,1-trifluorobut-3-en-2-ol in Fluorinated Building Block Procurement


Peptide Synthesis: Direct N-Protection of Amino Acids

When a research program requires acid-labile N-protection of amino acids with a trifluoromethyl ketone equivalent, 4-ethoxy-1,1,1-trifluorobut-3-en-2-ol can be employed directly, bypassing the need for the more volatile ketone analog ETFBO. The alcohol's reactivity toward amino groups enables one-step protection, and its lower volatility (bp 62–66 °C at 5 mmHg vs. 51–53 °C at 12 mmHg for ETFBO) reduces handling losses . This is particularly advantageous in solid-phase peptide synthesis where excess reagent removal is critical.

Synthesis of Trifluoromethyl-Substituted Heterocycles via Allylic Alcohol Intermediates

The α,β-unsaturated alcohol backbone permits conjugate addition and cyclization reactions that are inaccessible to the saturated analog. The enhanced acidity of the hydroxyl proton (pKa 11.09 vs. 12.19 for the saturated analog) facilitates base-catalyzed transformations, while the electron-withdrawing trifluoromethyl group activates the double bond toward nucleophilic attack . This makes the compound a preferred entry point for constructing CF₃-containing pyrazoles, pyrrolidinones, and related pharmacophores.

Medicinal Chemistry: Late-Stage Functionalization with a Trifluoromethyl Alcohol Motif

In lead optimization campaigns, the trifluoromethyl alcohol group can modulate physicochemical properties such as lipophilicity and metabolic stability. The allylic alcohol handle also provides a synthetic linchpin for further diversification—oxidation yields the corresponding ketone, while nucleophilic displacement of the ethoxy group introduces additional functionality . Procurement of the alcohol rather than the ketone allows medicinal chemists to access both oxidation states from a single intermediate.

Agrochemical Intermediate Synthesis Requiring Controlled Reactivity

The compound serves as a precursor to fluorinated building blocks used in crop protection agents. Its intermediate volatility (bp 62–66 °C at 5 mmHg) and commercial availability at 97% purity from multiple suppliers (Alfa Chemistry, Apollo Scientific) ensure reproducible scale-up and batch-to-batch consistency . The presence of both the ethoxy leaving group and the trifluoromethyl substituent provides orthogonal handles for sequential functionalization in multi-step agrochemical synthesis.

Application
Selection Property
Validation Focus
Peptide N‑protection
Direct allylic alcohol reactivity with amino groups
N‑protection efficiency without ketone pre-oxidation
CF₃‑heterocycle synthesis
α,β‑Unsaturated enol ether for conjugate addition
Cyclization with nucleophiles under basic conditions
Late‑stage diversification
Trifluoromethyl alcohol handle enabling oxidation/displacement
Conversion to ketone or substituted products
Agrochemical intermediate
Controlled reactivity and multi‑supplier availability
Batch reproducibility and orthogonal functionalization
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